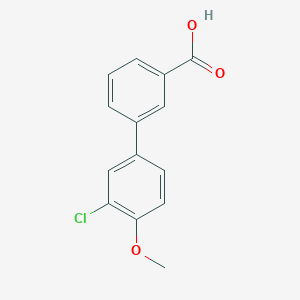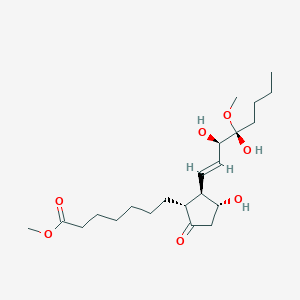
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(16R)-Mexiprostil is an analogue of Prostaglandin E1, which is a primary prostaglandin that is easily crystallized from purified biological extracts. (16R)-Mexiprostil showed some antisecretory and cytoprotective activity in the stomach, thus is a potential anti-ulcer agent.
Aplicaciones Científicas De Investigación
Gastroprotective Activity
MDL-646, a derivative of Prost-13-en-1-oic acid, has been studied for its gastroprotective properties. Galliani et al. (1984) found that MDL-646 exhibits potent gastric cytoprotective and antisecretory activity. This compound demonstrates a dissociation between gastroprotective and luteolytic activity, indicating a specific action in gastric protection (Galliani et al., 1984).
Effects on Gastric Acid Secretion
Scarpignato et al. (1983) investigated the effects of MDL 646 on gastric acid secretion in various animals. The compound significantly inhibited hypersecretion induced by different agents, demonstrating its potential for human use in controlling gastric acid secretion (Scarpignato et al., 1983).
Cytotoxicity and Cell Proliferation
Barrero et al. (2004) isolated various diterpenic acids, including derivatives of Prost-13-en-1-oic acid, and tested their cytotoxicity against several cell lines. These studies are crucial in understanding the potential therapeutic applications of these compounds (Barrero et al., 2004).
Pharmacological Characterization
Research by Wilson et al. (2004) provided a detailed pharmacological profile of human prostanoid receptors, which can be activated by derivatives of Prost-13-en-1-oic acid. This work is fundamental in understanding how these compounds interact with specific receptors and produce biological effects (Wilson et al., 2004).
Structural and Chemical Studies
Pelizzi et al. (1988) conducted X-ray structure determination of Mexiprostil, a gastroprotective derivative of Prost-13-en-1-oic acid. Such structural analyses are essential for the development and optimization of therapeutic agents (Pelizzi et al., 1988).
Propiedades
Número CAS |
76822-56-5 |
|---|---|
Nombre del producto |
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)- |
Fórmula molecular |
C22H38O7 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
methyl 7-[(1R,2R,3R)-2-[(E,3R,4R)-3,4-dihydroxy-4-methoxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O7/c1-4-5-14-22(27,29-3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)28-2/h12-13,16-17,19-20,24-25,27H,4-11,14-15H2,1-3H3/b13-12+/t16-,17-,19-,20-,22-/m1/s1 |
Clave InChI |
LUZXSWCNVAYLKY-OVRPBERLSA-N |
SMILES isomérico |
CCCC[C@@]([C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O)(O)OC |
SMILES |
CCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC |
SMILES canónico |
CCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



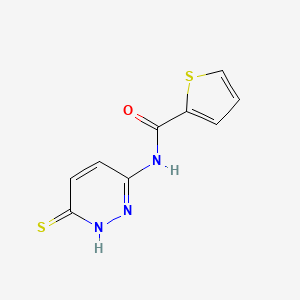
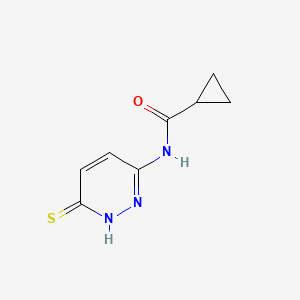
![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)
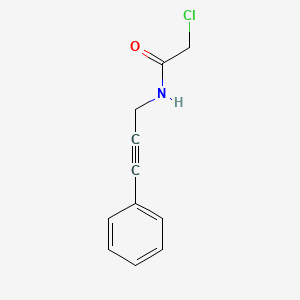
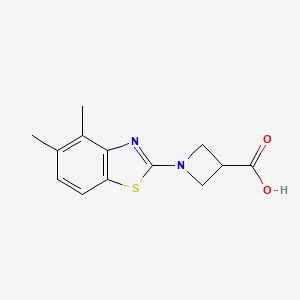
![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)
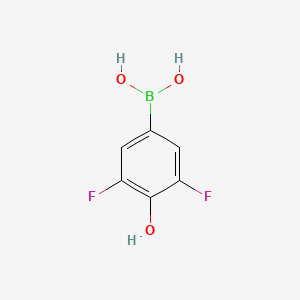
![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
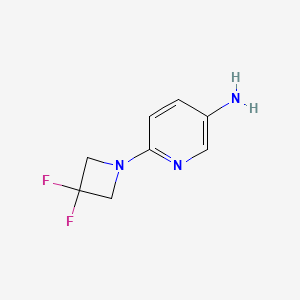
![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)
